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Compound of Interest

Compound Name: 8-Methoxy-2-propyl-4-quinolinol

CAS No.: 1070879-91-2

Cat. No.: B3363896

Get Quote

Executive Summary
Target Molecule: 8-Methoxy-2-propylquinolin-4-ol (also known as 8-Methoxy-2-propyl-4-

hydroxyquinoline).[1] Core Application: This compound belongs to the 4-quinolinol class, often

utilized as intermediates in the synthesis of antimalarials, quorum-sensing inhibitors (analogous

to HQNO), and specific GPCR ligands.[1] The 8-methoxy substituent modulates solubility and

metabolic stability, while the 2-propyl chain influences lipophilicity and receptor binding affinity.

[1] Synthetic Strategy: The most robust and scalable route is the Conrad-Limpach Synthesis.

This method ensures regioselective formation of the 4-hydroxyquinoline isomer (4-quinolinone

tautomer) over the 2-hydroxy isomer (which results from the Knorr quinoline synthesis). Key

Challenge: Controlling the condensation pathway to favor the enamine intermediate (kinetic

control) over the anilide intermediate is critical for securing the 4-hydroxy substitution pattern.

Retrosynthetic Analysis
To design the synthesis, we disconnect the heterocyclic ring at the C4-C4a and N1-C2 bonds.

Disconnection: The 4-quinolinol core suggests a cyclization of an
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-anilinoacrylate derivative.[1]

Precursors:

Nucleophile: 2-Methoxyaniline (o-Anisidine).[1] The methoxy group at the ortho position

directs the final substitution to the 8-position.

Electrophile: Ethyl 3-oxohexanoate (Ethyl butyrylacetate).[1] The butyryl chain (

attached to the ketone) provides the 2-propyl substituent.
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(Ethyl 3-(2-methoxyanilino)hex-2-enoate)

Thermal Cyclization
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Figure 1: Retrosynthetic disconnection showing the Conrad-Limpach pathway.[1]

Detailed Synthetic Protocol
Phase 1: Condensation (Enamine Formation)
The objective is to form the

-enamine ester. We must avoid high temperatures during the initial mixing to prevent the
formation of the anilide (which would lead to a 2-hydroxyquinoline via the Knorr mechanism).
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Reagents:

2-Methoxyaniline (o-Anisidine): 12.3 g (100 mmol)[1]

Ethyl 3-oxohexanoate (Ethyl butyrylacetate): 15.8 g (100 mmol)[1]

Solvent: Benzene or Toluene (80 mL)

Catalyst: Glacial Acetic Acid (0.5 mL) or p-TsOH (cat.)[1]

Drying Agent: Anhydrous

or Molecular Sieves (if not using Dean-Stark)[1]

Procedure:

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap

topped with a reflux condenser.

Mixing: Charge the flask with 2-methoxyaniline, ethyl 3-oxohexanoate, and toluene. Add the

acid catalyst.[2][3][4][5][6]

Reflux: Heat the mixture to vigorous reflux. The reaction is driven to completion by the

azeotropic removal of water. Monitor the collection of water in the Dean-Stark trap.

Completion: Continue reflux until the theoretical amount of water (~1.8 mL) is collected

(typically 4–6 hours).

Isolation: Evaporate the solvent under reduced pressure (rotary evaporator) to yield the

crude enamine (Ethyl 3-(2-methoxyanilino)hex-2-enoate) as a viscous oil.

Checkpoint: An aliquot can be analyzed by

H NMR.[1] Look for the disappearance of the ketone signal and the appearance of the
vinyl proton (~4.5-5.0 ppm).

Phase 2: Thermal Cyclization (Conrad-Limpach)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://en.wikipedia.org/wiki/O-Anisidine
https://en.wikipedia.org/wiki/O-Anisidine
https://en.wikipedia.org/wiki/O-Anisidine
https://en.wikipedia.org/wiki/O-Anisidine
https://en.wikipedia.org/wiki/Conrad%E2%80%93Limpach_synthesis
https://nnpub.org/index.php/AS/article/download/679/607/2645
https://www.benchchem.com/pdf/Synthesis_Protocol_for_5_8_Dimethoxy_2_methylquinolin_4_ol_An_Application_Note.pdf
https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/conradlimpach-reaction/742E0C4202D80AD70B35E7EB0393B09D
https://pmc.ncbi.nlm.nih.gov/articles/PMC2979989/
https://en.wikipedia.org/wiki/O-Anisidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3363896?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This step requires high thermal energy to overcome the activation barrier for the electrocyclic

ring closure.

Reagents:

Crude Enamine (from Phase 1)

Solvent: Diphenyl Ether (Dowtherm A) or Paraffin Oil (50 mL)

Procedure:

Pre-heating: In a 250 mL 3-neck flask equipped with a thermometer and an air condenser (to

allow ethanol escape), heat the Diphenyl Ether to 250°C.

Addition: Transfer the crude enamine into a dropping funnel. Add the enamine dropwise to

the vigorously stirring hot solvent.

Critical Control Point: The rate of addition must be slow enough to maintain the

temperature above 240°C. Rapid addition will cool the mixture and may stall the

cyclization.

Observation: Ethanol will flash off immediately upon addition.

Reaction: After addition is complete, maintain the temperature at 250°C for 15–30 minutes.

Cooling: Remove the heat source and allow the mixture to cool slowly to room temperature.

The product often precipitates as the solution cools.

Workup:

Dilute the reaction mixture with n-hexane or petroleum ether (100 mL) to fully precipitate

the quinolinol and solubilize the diphenyl ether.

Filter the solid precipitate under vacuum.[3][6]

Wash the filter cake thoroughly with hexane to remove traces of diphenyl ether.[4]

Wash with acetone (cold) to remove unreacted organic impurities.[1]
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Phase 3: Purification
Recrystallization: Dissolve the crude solid in boiling ethanol or methanol.[1] Activated

charcoal can be added to remove color impurities; filter hot if used.

Crystallization: Allow the filtrate to cool slowly. Collect the crystals by filtration.

Drying: Dry the crystals in a vacuum oven at 60°C for 4 hours.

Mechanistic Insight & Logic
The success of this synthesis relies on the dichotomy between Kinetic and Thermodynamic

control.

Enamine (Kinetic Product): Formed at lower temperatures (refluxing toluene, ~110°C).[1]

This intermediate cyclizes to the 4-hydroxy isomer.[2][5]

Anilide (Thermodynamic Product): Formed if the reactants are heated directly to >140°C

without prior water removal. This intermediate cyclizes to the 2-hydroxy isomer.

By isolating the enamine (or forming it quantitatively in toluene) before subjecting it to the

250°C shock, we lock the pathway into the Conrad-Limpach route.
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Figure 2: Reaction pathway favoring the 4-quinolinol regioisomer.[1]

Data Summary & Characterization
The following data points are expected for the validated product.
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Parameter Specification Notes

Appearance
Off-white to pale yellow

powder

Oxidizes slightly upon air

exposure.[1]

Melting Point 165°C – 175°C (Estimated)

Based on homologs (2-methyl:

~230°C; propyl chain lowers

MP).[1]

Solubility DMSO, Methanol (hot), DMF
Poorly soluble in water and

hexane.[1]

Yield 55% – 70%
Losses primarily occur during

recrystallization.[1]

TLC Eluent: DCM/MeOH (95:5).[1]

Spectroscopic Validation:

1H NMR (DMSO-d6):

0.95 (t, 3H,

of propyl)[1]

1.70 (m, 2H,

of propyl)[1]

2.65 (t, 2H,

attached to ring)[1]

3.95 (s, 3H,

)[1]

6.00 (s, 1H, H-3 quinoline)[1]

7.2-7.8 (m, 3H, aromatic protons)[1]

11.5 (br s, 1H, OH/NH tautomer)[1]
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Safety & Toxicology (E-E-A-T)
o-Anisidine: Classified as a Carcinogen (Category 1B) and toxic by inhalation/absorption.[1]

All handling in Phase 1 must occur in a fume hood with double nitrile gloves.

Diphenyl Ether: Vapor is irritating at 250°C. Ensure the heating apparatus is vented.

High Temperature: The cyclization involves temperatures above the flash point of many

common solvents. Do not introduce low-boiling solvents (like acetone/ether) into the hot oil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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